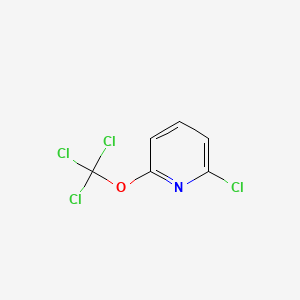
2-Chloro-6-(trichlorométhoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(trichloromethoxy)pyridine is an organic compound with the chemical formula C6H3Cl4NO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position and a trichloromethoxy group at the 6-position. This compound is known for its applications in various fields, including agriculture and chemical synthesis.
Applications De Recherche Scientifique
2-Chloro-6-(trichloromethoxy)pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pesticides and herbicides, owing to its effectiveness in controlling pests and weeds.
Analyse Biochimique
Biochemical Properties
It is known to interact with the ammonia oxidase system of Nitrosomonas, inhibiting its function
Cellular Effects
The cellular effects of 2-Chloro-6-(trichloromethoxy)pyridine are largely related to its role as a nitrification inhibitor . By inhibiting the ammonia oxidase system, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-6-(trichloromethoxy)pyridine involves its interaction with the ammonia oxidase system of Nitrosomonas . It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-6-(trichloromethoxy)pyridine can be synthesized through the chlorination of 2,6-dichloropyridine with trichloromethyl chloroformate. The reaction typically occurs under controlled conditions, involving the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2-Chloro-6-(trichloromethoxy)pyridine involves large-scale chlorination processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-(trichloromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The trichloromethoxy group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate are commonly used in substitution reactions, typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Formation of 2-substituted-6-(trichloromethoxy)pyridine derivatives.
Oxidation: Formation of 6-(trichloromethoxy)pyridine carboxylic acids.
Reduction: Formation of partially or fully dechlorinated pyridine derivatives.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(trichloromethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-(trichloromethyl)pyridine: Similar in structure but lacks the methoxy group.
2-Chloro-6-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a trichloromethoxy group.
2-Chloro-5-(trichloromethyl)pyridine: Chlorine atom is at the 5-position instead of the 6-position.
Uniqueness
2-Chloro-6-(trichloromethoxy)pyridine is unique due to the presence of the trichloromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and its potential as an intermediate in various synthetic pathways. Additionally, the compound’s ability to undergo multiple types of chemical reactions makes it a versatile tool in research and industrial applications.
Propriétés
IUPAC Name |
2-chloro-6-(trichloromethoxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4NO/c7-4-2-1-3-5(11-4)12-6(8,9)10/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTIWSCJGUHRJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)OC(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744664 |
Source


|
| Record name | 2-Chloro-6-(trichloromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221171-69-2 |
Source


|
| Record name | 2-Chloro-6-(trichloromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
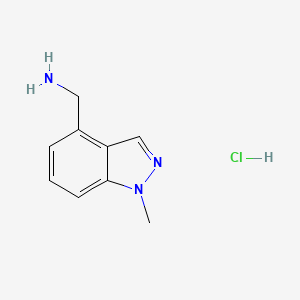
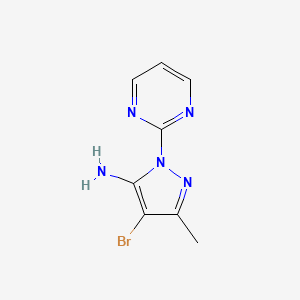

![tert-butyl (3R,4S)-3-{[(benzyloxy)carbonyl]aMino}-4-(trifluoroMe](/img/new.no-structure.jpg)
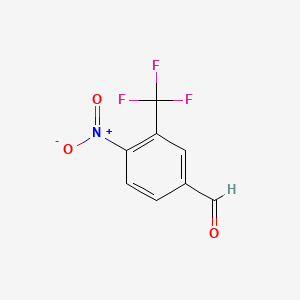
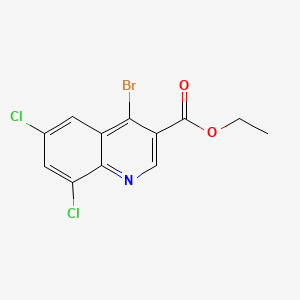
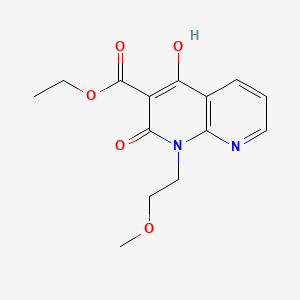
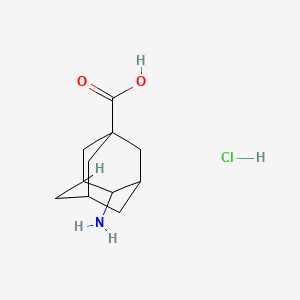
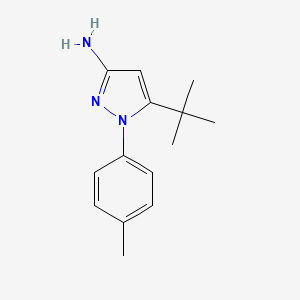

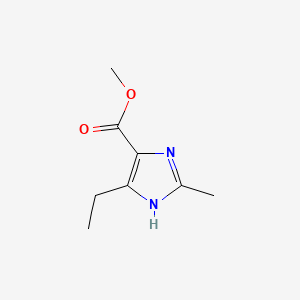
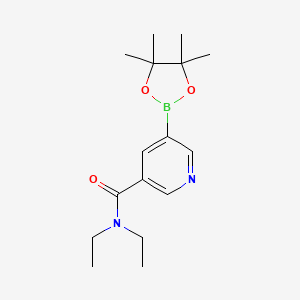
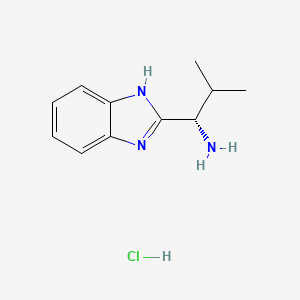
![5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B596615.png)
